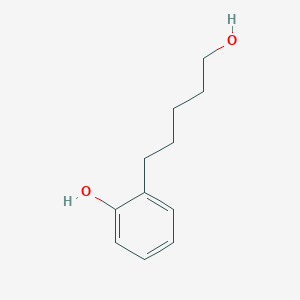

2-(5-Hydroxypentyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

112998-54-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(5-hydroxypentyl)phenol |

InChI |

InChI=1S/C11H16O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h3-4,7-8,12-13H,1-2,5-6,9H2 |

InChI Key |

XCEKYEUYFFEWFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Hydroxypentyl)phenol: Structure, Properties, and Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring. They are ubiquitous in nature and have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide focuses on the specific, albeit lesser-studied, molecule, 2-(5-hydroxypentyl)phenol. This compound features a phenol core with a five-carbon aliphatic chain terminating in a primary alcohol, substituted at the ortho position. This unique structure suggests potential for interesting physicochemical properties and biological activities, warranting a thorough theoretical exploration.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring monosubstituted with a hydroxyl group, and a 5-hydroxypentyl group at the adjacent carbon (position 2).

Predicted and Comparative Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, alongside experimentally determined values for related compounds to provide context and a basis for estimation.

| Property | Predicted/Known Value | Comparison Compounds and their Values |

| Molecular Formula | C₁₁H₁₆O₂ | 2-Pentylphenol: C₁₁H₁₆O[1] |

| Molecular Weight | 180.24 g/mol | 2-Pentylphenol: 164.24 g/mol [2][1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | 4-Pentylphenol: Clear light yellow to light brown liquid[3] |

| Boiling Point | Predicted: > 250 °C | 4-Pentylphenol: 250 °C[4] |

| Melting Point | Predicted: < 25 °C | 4-Pentylphenol: 22 °C[4] |

| Density | Predicted: ~1.0 g/mL | 4-Pentylphenol: 0.960 g/mL at 20 °C[3] |

| Water Solubility | Predicted: Low to moderate | 4-tert-Butylphenol: 607.2 mg/L at 25°C; 4-tert-Pentylphenol: 193 mg/L at 21°C[5] |

| log Kow (Octanol-Water Partition Coefficient) | Predicted: ~3.5 - 4.0 | 4-tert-Butylphenol: 3.3[5]; 4-tert-Pentylphenol: 3.9[5] |

| pKa | Predicted: ~10 | 4-tert-Butylphenol: 10.16[5] |

Spectroscopic and Chromatographic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the two hydroxyl protons. The aromatic protons would appear in the range of 6.7-7.2 ppm. The benzylic protons (CH₂) adjacent to the aromatic ring would likely resonate around 2.5-2.7 ppm. The signals for the other methylene groups of the pentyl chain would be found between 1.3 and 1.7 ppm. The terminal methylene group adjacent to the hydroxyl group (CH₂OH) would be shifted downfield to approximately 3.6 ppm. The phenolic hydroxyl proton would likely be a broad singlet between 4-7 ppm, while the alcoholic hydroxyl proton would also be a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing around 150-155 ppm. The other aromatic carbons would resonate in the 115-130 ppm range. The carbons of the alkyl chain would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 180. Fragmentation would likely involve cleavage of the alkyl chain and loss of water. Common fragments would include the benzylic cation and other fragments resulting from the cleavage of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-O stretching vibrations would be visible in the 1000-1250 cm⁻¹ region.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from phenol: Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Phenol with 5-Hydroxypentanoyl Chloride

This reaction introduces the acyl group onto the aromatic ring. The hydroxyl group of phenol is ortho, para-directing, so a mixture of ortho and para isomers is expected.

-

Materials: Phenol, 5-hydroxypentanoyl chloride (or a protected version), aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid (HCl), diethyl ether, sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenol in nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.

-

Add 5-hydroxypentanoyl chloride (or its protected form) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at a specified temperature (e.g., 70-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting mixture of ortho and para isomers can be separated by column chromatography.

-

Step 2: Reduction of the Ketone (e.g., Clemmensen or Wolff-Kishner Reduction)

The carbonyl group of the acylated phenol is reduced to a methylene group to yield the final product.

-

Clemmensen Reduction (Acidic Conditions): [6][7][8][9][10]

-

Materials: 2-(5-hydroxypentanoyl)phenol, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, toluene.

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride.

-

In a round-bottom flask, add the acylated phenol, concentrated HCl, toluene, and the prepared zinc amalgam.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours), with periodic additions of concentrated HCl.

-

After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the product by column chromatography.

-

-

-

Wolff-Kishner Reduction (Basic Conditions): [6]

-

Materials: 2-(5-hydroxypentanoyl)phenol, hydrazine hydrate, potassium hydroxide, diethylene glycol.

-

Procedure:

-

In a flask equipped with a reflux condenser, mix the acylated phenol, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for a few hours.

-

Add potassium hydroxide pellets and continue to heat, allowing water and excess hydrazine to distill off.

-

Once the temperature of the reaction mixture reaches around 200 °C, maintain it at this temperature for several hours.

-

Cool the mixture, add water, and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract, dry it, and remove the solvent.

-

Purify the product by column chromatography.

-

-

Potential Biological Activity and Signaling Pathways

Long-chain alkylphenols are known to possess a range of biological activities, and it is plausible that this compound would exhibit similar properties.[11][12]

Endocrine Disruption

One of the most studied aspects of long-chain alkylphenols is their potential to act as endocrine-disrupting chemicals (EDCs).[11][12] They can mimic the action of estrogen by binding to estrogen receptors, which can lead to various adverse health effects.[5]

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. The presence of the alkyl chain in this compound could enhance its ability to disrupt microbial cell membranes, suggesting potential applications as an antiseptic or disinfectant.

Modulation of Signaling Pathways

Phenolic compounds can influence various intracellular signaling pathways, often related to inflammation and oxidative stress.[13][14] Key pathways that could potentially be modulated by this compound include:

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Some phenolic compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[14]

-

MAPK Signaling Pathways: Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cell proliferation. Phenols can modulate the activity of different MAPK pathways.[14]

-

Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Some phenolic compounds can activate Nrf2, leading to the expression of antioxidant and detoxifying enzymes.[14]

Visualizations

References

- 1. o-Pentylphenol | C11H16O | CID 61084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2-pentyl- [webbook.nist.gov]

- 3. 4-Pentylphenol | 14938-35-3 [chemicalbook.com]

- 4. 4-Pentylphenol – Wikipedia [de.wikipedia.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.cn]

- 12. Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(5-Hydroxypentyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of viable synthetic pathways for the preparation of 2-(5-hydroxypentyl)phenol, a key intermediate in various research and development applications. The following sections detail three distinct and plausible synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis.

Route A: Grignard Reaction Pathway

This pathway constructs the carbon skeleton through the nucleophilic addition of a Grignar d reagent to a suitable electrophile, followed by demethylation to yield the target phenol.

Experimental Protocol

Step 1: Synthesis of 2-Methoxyphenylmagnesium Bromide

-

Materials: Magnesium turnings, 2-bromoanisole, anhydrous tetrahydrofuran (THF).

-

Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromoanisole (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel to the stirred magnesium suspension under a nitrogen atmosphere. The reaction is typically initiated with gentle heating. After the addition is complete, the mixture is refluxed for 2-3 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution of 2-methoxyphenylmagnesium bromide is then cooled to 0 °C for the next step.

Step 2: Reaction with 5-(tetrahydropyran-2-yloxy)pentanal

-

Materials: 2-Methoxyphenylmagnesium bromide solution, 5-(tetrahydropyran-2-yloxy)pentanal, anhydrous THF, saturated aqueous ammonium chloride solution.

-

Procedure: A solution of 5-(tetrahydropyran-2-yloxy)pentanal (1.0 eq.) in anhydrous THF is added dropwise to the cooled (0 °C) Grignard reagent solution with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected diol.

Step 3: Deprotection and Demethylation

-

Materials: Crude protected diol, boron tribromide (BBr₃), dichloromethane (DCM), methanol, saturated aqueous sodium bicarbonate solution.

-

Procedure: The crude product from the previous step is dissolved in anhydrous DCM and cooled to -78 °C under a nitrogen atmosphere. A solution of boron tribromide (2.5 eq.) in DCM is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is carefully quenched by the slow addition of methanol at 0 °C, followed by water. The mixture is neutralized with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.[1][2][3][4][5]

Quantitative Data

| Step | Reaction | Reactants | Product | Typical Yield (%) |

| 1 | Grignard Formation | 2-Bromoanisole, Mg | 2-Methoxyphenylmagnesium bromide | >90% (in solution) |

| 2 | Grignard Addition | 2-Methoxyphenylmagnesium bromide, 5-(THP-oxy)pentanal | 1-(2-Methoxyphenyl)-5-(THP-oxy)pentan-1-ol | 70-85%[6][7][8] |

| 3 | Demethylation | 1-(2-Methoxyphenyl)-5-(THP-oxy)pentan-1-ol, BBr₃ | This compound | 75-90%[1][5] |

Process Visualization

Route B: Friedel-Crafts Acylation and Reduction Pathway

This route involves the acylation of a protected phenol, followed by reduction of the resulting ketone and subsequent deprotection to furnish the final product.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

-

Materials: Anisole, 5-chlorovaleryl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry DCM at 0 °C, 5-chlorovaleryl chloride (1.1 eq.) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of anisole (1.0 eq.) in DCM is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give 4-methoxy-5'-chlorovalerophenone.[9][10][11][12][13][14][15][16][17]

Step 2: Clemmensen Reduction

-

Materials: 4-Methoxy-5'-chlorovalerophenone, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

-

Procedure: A mixture of 4-methoxy-5'-chlorovalerophenone (1.0 eq.), amalgamated zinc wool, concentrated hydrochloric acid, water, and toluene is heated to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added during the reflux period. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield 2-(5-chloropentyl)anisole.[18][19][20][21][22]

Step 3: Hydroxylation and Demethylation

-

Materials: 2-(5-Chloropentyl)anisole, sodium hydroxide (NaOH), water, boron tribromide (BBr₃), dichloromethane (DCM).

-

Procedure: The 2-(5-chloropentyl)anisole is first hydrolyzed to the corresponding alcohol by refluxing with aqueous sodium hydroxide. After an acidic workup, the resulting 5-(2-methoxyphenyl)pentan-1-ol is isolated. This intermediate is then subjected to demethylation as described in Route A, Step 3, using boron tribromide in DCM to afford this compound.

Quantitative Data

| Step | Reaction | Reactants | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Anisole, 5-Chlorovaleryl chloride | 4-Methoxy-5'-chlorovalerophenone | 80-90%[10][14] |

| 2 | Clemmensen Reduction | 4-Methoxy-5'-chlorovalerophenone, Zn(Hg), HCl | 2-(5-Chloropentyl)anisole | 60-75%[19] |

| 3 | Hydroxylation & Demethylation | 2-(5-Chloropentyl)anisole | This compound | 70-85% (over two steps) |

Process Visualization

Route C: Phenol Alkylation and Hydroboration-Oxidation Pathway

This elegant route utilizes the Claisen rearrangement to introduce an allyl group, which is subsequently converted to the desired primary alcohol via hydroboration-oxidation.

Experimental Protocol

Step 1: O-Allylation of Phenol

-

Materials: Phenol, allyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure: A mixture of phenol (1.0 eq.), allyl bromide (1.2 eq.), and potassium carbonate (1.5 eq.) in acetone is heated to reflux for 4-6 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with 10% aqueous sodium hydroxide to remove unreacted phenol, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give allyl phenyl ether.[23][24]

Step 2: Claisen Rearrangement

-

Materials: Allyl phenyl ether.

-

Procedure: Allyl phenyl ether is heated neat (without solvent) to a temperature of 180-220 °C for 2-4 hours.[23][25] The reaction progress can be monitored by the increase in the boiling point of the mixture.[25] Upon completion, the reaction mixture is cooled, and the resulting crude 2-allylphenol can be purified by vacuum distillation. A nearly quantitative yield is often achieved.[25]

Step 3: Hydroboration-Oxidation

-

Materials: 2-Allylphenol, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF), aqueous sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

-

Procedure: To a solution of 2-allylphenol (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a 1.0 M solution of BH₃·THF (1.1 eq.) is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction is then cooled back to 0 °C, and water is slowly added to quench the excess borane, followed by the dropwise addition of 3 M aqueous sodium hydroxide and 30% hydrogen peroxide. The mixture is stirred at room temperature for 1-2 hours. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.[26][27][28][29][30][31][32][33][34][35]

Quantitative Data

| Step | Reaction | Reactants | Product | Typical Yield (%) |

| 1 & 2 | O-Allylation & Claisen Rearrangement | Phenol, Allyl bromide | 2-Allylphenol | 70-85% (over two steps)[23] |

| 3 | Hydroboration-Oxidation | 2-Allylphenol, BH₃·THF, H₂O₂/NaOH | This compound | 70-87%[30] |

Process Visualization

References

- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]

- 9. On Friedel-Crafts acetylation, anisole yields:A. $2-methoxyacetophenone$B. $4-methoxyacetophenone$C. Both (A) and (B)D. None of these. [vedantu.com]

- 10. condor.depaul.edu [condor.depaul.edu]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 14. Solved 4. A Friedel-Crafts acylation of 2.64 g of anisole | Chegg.com [chegg.com]

- 15. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. chemijournal.com [chemijournal.com]

- 17. scribd.com [scribd.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 20. Clemmensen’s Reduction. Clemmensen reduction is an organic… | by BICPUC | Medium [medium.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. byjus.com [byjus.com]

- 23. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]

- 24. en.cnpolymer.com [en.cnpolymer.com]

- 25. prepchem.com [prepchem.com]

- 26. A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02827A [pubs.rsc.org]

- 27. par.nsf.gov [par.nsf.gov]

- 28. repository.rit.edu [repository.rit.edu]

- 29. electronicsandbooks.com [electronicsandbooks.com]

- 30. Cobalt-catalysed Markovnikov selective hydroboration of vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01085K [pubs.rsc.org]

- 31. community.wvu.edu [community.wvu.edu]

- 32. m.youtube.com [m.youtube.com]

- 33. masterorganicchemistry.com [masterorganicchemistry.com]

- 34. masterorganicchemistry.com [masterorganicchemistry.com]

- 35. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(5-Hydroxypentyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(5-Hydroxypentyl)phenol, including its nomenclature, predicted physical and spectroscopic properties, a detailed synthesis protocol, and an illustrative signaling pathway. Due to the compound's limited commercial availability, a registered CAS number has not been identified in public databases.

Nomenclature and Structure

The nomenclature of phenol derivatives follows IUPAC guidelines, where the benzene ring with a hydroxyl group is the parent structure.[1][2] For substituted phenols, the carbon atom bearing the hydroxyl group is designated as position 1.

| Aspect | Details |

| IUPAC Name | This compound |

| Synonyms | o-(5-Hydroxypentyl)phenol |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol |

| Structure | A phenol ring substituted at the ortho position with a 5-hydroxypentyl group. |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on the general characteristics of ortho-substituted phenols.

| Property | Predicted Value/Characteristic | Justification |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Typical for many substituted phenols. |

| Boiling Point | > 200 °C | The presence of two hydroxyl groups allows for hydrogen bonding, leading to a relatively high boiling point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) | The hydrophobic benzene ring and pentyl chain limit water solubility, while the polar hydroxyl groups allow for solubility in organic solvents. |

| Acidity (pKa) | ~10 | Similar to other alkyl-substituted phenols. |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic characteristics for this compound, which are crucial for its identification and characterization.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ar-H (Aromatic) | 6.7 - 7.2 | m | Complex multiplet due to ortho substitution. |

| Ar-OH | 4.0 - 7.0 | br s | Broad singlet, exchangeable with D₂O.[4] |

| -CH₂- (benzylic) | 2.5 - 2.8 | t | Triplet, coupled with the adjacent CH₂ group. |

| -CH₂- (alkyl chain) | 1.2 - 1.7 | m | Multiplet for the three internal methylene groups. |

| -CH₂-OH | 3.6 - 3.8 | t | Triplet, coupled with the adjacent CH₂ group. |

| -CH₂-OH | 1.5 - 2.5 | br s | Broad singlet for the hydroxyl proton, exchangeable with D₂O. |

¹³C NMR Spectroscopy [5]

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH (Aromatic) | 150 - 155 |

| C-C₅H₁₀OH (Aromatic) | 125 - 130 |

| Aromatic CH | 115 - 130 |

| -CH₂- (benzylic) | 30 - 35 |

| -CH₂- (alkyl chain) | 25 - 40 |

| -CH₂-OH | 60 - 65 |

Infrared (IR) Spectroscopy [6][7][8][9][10]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad |

| O-H Stretch (alcoholic) | 3200 - 3600 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (aliphatic) | 2850 - 3000 | Sharp |

| C=C Stretch (aromatic) | 1450 - 1600 | Sharp |

| C-O Stretch (phenolic) | 1150 - 1250 | Sharp |

| C-O Stretch (alcoholic) | 1000 - 1100 | Sharp |

Mass Spectrometry (MS) [11][12][13]

| m/z | Interpretation |

| 180 | Molecular ion (M⁺) |

| 162 | [M - H₂O]⁺ |

| 107 | [M - C₅H₁₀OH]⁺ (benzylic cleavage) |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving Friedel-Crafts acylation of a protected phenol followed by reduction of the resulting ketone.[14][15][16][17][18]

Step 1: Friedel-Crafts Acylation of 2-Methoxyphenyl Acetate

-

Protection of Phenol: The hydroxyl group of phenol is first protected to prevent side reactions. A common protecting group is the methyl ether, forming anisole.

-

Acylation: Anisole is then acylated using 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acyl chain at the ortho position. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures.

-

Work-up: The reaction mixture is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the acylated product.

Step 2: Reduction of the Ketone and Deprotection

-

Reduction: The keto group of the acylated product is reduced to a methylene group using a standard reduction method, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

-

Deprotection: The methyl ether protecting group is cleaved using a reagent like boron tribromide (BBr₃) to yield the final product, this compound.

-

Purification: The final product is purified using column chromatography on silica gel.

Caption: Proposed synthesis workflow for this compound.

Illustrative Signaling Pathway

While no specific signaling pathway for this compound has been documented, many phenolic compounds act as signaling molecules in biological systems. For instance, salicylic acid is a key plant hormone involved in defense signaling.[19] The diagram below illustrates a generic signaling pathway where a phenolic compound acts as a ligand.

References

- 1. byjus.com [byjus.com]

- 2. acdlabs.com [acdlabs.com]

- 3. docbrown.info [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The 13C NMR spectra of nine ortho-substituted phenols (1976) | William B. Smith | 27 Citations [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. adichemistry.com [adichemistry.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. web.uvic.ca [web.uvic.ca]

- 13. youtube.com [youtube.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

- 17. chem.winthrop.edu [chem.winthrop.edu]

- 18. scribd.com [scribd.com]

- 19. Salicylic acid - Wikipedia [en.wikipedia.org]

The Therapeutic Landscape of Phenol Derivatives: A Technical Guide for Drug Development

Introduction: Phenol derivatives, a diverse class of organic compounds characterized by a hydroxyl group attached to an aromatic ring, represent a cornerstone in natural product chemistry and medicinal chemistry. Found abundantly in plants, they are integral to the human diet and traditional medicine.[1][2][3][4] Their therapeutic versatility stems from their chemical structure, which allows them to act as potent antioxidants, modulators of key cellular signaling pathways, and inhibitors of various enzymes.[3] This technical guide provides an in-depth analysis of the significant therapeutic applications of phenol derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support researchers and professionals in the field of drug discovery and development.

Antioxidant Applications

Phenolic compounds are renowned for their potent antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.[5] Oxidative stress is a key pathological factor in numerous chronic diseases, making antioxidant capacity a critical therapeutic target.[6]

The antioxidant mechanism of phenolic compounds is rooted in their chemical structure, particularly the hydroxyl groups on the aromatic ring, which stabilize the resulting phenoxyl radical through resonance.[7] This radical scavenging activity is a fundamental aspect of their protective effects.

Quantitative Data: Radical Scavenging Activity

The efficacy of antioxidants is often quantified by their IC50 value—the concentration required to scavenge 50% of a given free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). A lower IC50 value indicates higher antioxidant activity.

| Phenolic Compound | Assay | IC50 Value (µM) | Target Cell/Radical | Reference |

| Gallic Acid | DPPH | < 20 ppm | DPPH Radical | [8] |

| Caffeic Acid | DPPH | < 20 ppm | DPPH Radical | [8] |

| Quercetin | DPPH | < 60 ppm | DPPH Radical | [8] |

| Tannic Acid | DPPH | < 20 ppm | DPPH Radical | [8] |

| Catechol | DPPH | < 80 ppm | DPPH Radical | [8] |

Signaling Pathway: The Nrf2-ARE Axis

Phenol derivatives do not only act as direct radical scavengers but also upregulate endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[10][12] Oxidative stress or the presence of electrophilic phenols disrupts this interaction, allowing Nrf2 to translocate to the nucleus.[12][13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[12][14]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the in vitro antioxidant capacity of phenol derivatives.[15][16][17]

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[17]

-

Prepare various concentrations of the test phenol derivative in methanol.

-

Prepare a positive control solution, typically ascorbic acid or Trolox, at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.[18]

-

Add the DPPH solution to each well to initiate the reaction. The final volume should be consistent across all wells.[18]

-

Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

-

-

Incubation and Measurement:

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Anti-inflammatory Effects

Chronic inflammation is a critical factor in the pathogenesis of many diseases.[20][21] Phenolic compounds exhibit significant anti-inflammatory properties by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, and by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX).[20][22][23]

Signaling Pathway: Inhibition of NF-κB

The NF-κB transcription factor family is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[24][25][26] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Many phenol derivatives, such as curcumin and resveratrol, can inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB activation, thereby suppressing the inflammatory cascade.[9][20][22]

Anticancer Properties

Phenol derivatives have emerged as promising agents in cancer prevention and therapy.[1][2][27] Their anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of various cancer-related signaling pathways.[27][28]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The anticancer potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines, measured as an IC50 value—the concentration that inhibits cell growth by 50%.

| Phenolic Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism | Reference |

| Tetrahydroquinoline derivative | U2OS (Osteosarcoma) | 50.5 ± 3.8 | Apoptosis Induction | [29][30] |

| Bromophenol derivative | K562 (Myelogenous Leukemia) | 13.9 µg/mL | Apoptosis Induction | [28] |

| Gallic Acid | FaDu, Cal33 (Oral Squamous Cell Carcinoma) | - | Enhances Docetaxel efficacy | [27] |

Experimental Workflow: Screening for Anticancer Activity

The process of identifying and validating the anticancer potential of phenol derivatives typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32]

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[33]

-

Treat the cells with various concentrations of the test phenol derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[32][33]

-

Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.[34]

-

Incubate the plate at 37°C for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[31]

-

-

Solubilization and Measurement:

-

After incubation, carefully remove the MTT medium.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[33]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 570 and 590 nm.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage relative to the untreated control cells.

-

The IC50 value is determined from the dose-response curve.

-

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, neuroinflammation, and oxidative stress.[6][35] Polyphenolic compounds, including curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG), have shown significant neuroprotective effects.[6][9][35] They can cross the blood-brain barrier and exert their effects by reducing oxidative damage, suppressing neuroinflammation, and modulating signaling pathways involved in neuronal survival and plasticity.[6][36][37]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Phenol derivatives from natural sources have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[38][39][40][41] Their mechanisms of action often involve disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[8][38]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Phenolic Compound | Microorganism | MIC (µg/mL) | Reference |

| Caffeic Acid | Staphylococcus aureus | 256 - 1024 | [40] |

| Gallic Acid | Escherichia coli | < 20 ppm | [8] |

| Gallic Acid | Pseudomonas aeruginosa | < 60 ppm | [8] |

| Tannic Acid | Pseudomonas aeruginosa | < 40 ppm | [8] |

| Quercetin | Bacillus subtilis | < 60 ppm | [8] |

Enzyme Inhibition

The biological activities of many phenol derivatives are also linked to their ability to inhibit specific enzymes. This inhibition can be a key mechanism in their therapeutic effects. For example, some flavonoids and phenolic acids are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain.[23][42] Others have been shown to inhibit carbonic anhydrases, which are targets for diuretics and anti-glaucoma drugs, demonstrating the potential for phenols to serve as scaffolds for a new class of inhibitors.[43][44]

Conclusion

Phenol derivatives represent a vast and structurally diverse class of compounds with a remarkable spectrum of therapeutic applications. Their ability to counteract oxidative stress, quell inflammation, inhibit cancer cell growth, protect neurons, and combat microbial infections positions them as highly valuable leads in modern drug discovery. The mechanisms underlying these effects, particularly the modulation of critical signaling pathways like Nrf2 and NF-κB, are areas of intense research. The data and protocols presented in this guide underscore the significant potential of phenol derivatives and provide a foundational framework for further investigation and development of novel therapeutics by researchers and scientists in the pharmaceutical industry.

References

- 1. Natural Polyphenols and their Synthetic Analogs as Emerging Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. dovepress.com [dovepress.com]

- 6. Neuroprotective Role of Natural Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijfmr.com [ijfmr.com]

- 23. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 27. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. broadpharm.com [broadpharm.com]

- 33. creative-diagnostics.com [creative-diagnostics.com]

- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. cabidigitallibrary.org [cabidigitallibrary.org]

- 36. mdpi.com [mdpi.com]

- 37. restorativemedicine.org [restorativemedicine.org]

- 38. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 40. mdpi.com [mdpi.com]

- 41. mdpi.com [mdpi.com]

- 42. tandfonline.com [tandfonline.com]

- 43. Phenols and Polyphenols as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 44. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility and Stability of 2-(5-Hydroxypentyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Hydroxypentyl)phenol is an organic compound featuring a phenol group substituted with a 5-hydroxypentyl chain. Its chemical structure suggests a molecule with both hydrophilic (hydroxyl groups) and lipophilic (phenyl ring and pentyl chain) characteristics, influencing its solubility in various solvents. The phenolic hydroxyl group is susceptible to oxidation, which is a primary consideration for its stability. Understanding these properties is crucial for its application in research and drug development, particularly for formulation, storage, and delivery.

Predicted Solubility Profile

The solubility of this compound is predicted to be influenced by the polarity of the solvent, temperature, and the pH of aqueous solutions.

-

Aqueous Solubility: Due to the presence of two hydroxyl groups, some solubility in water is expected. However, the non-polar phenyl ring and the five-carbon chain will limit its aqueous solubility. The pH of the solution will significantly impact solubility; in alkaline conditions, the phenolic hydroxyl group will deprotonate to form a more soluble phenoxide ion.

-

Organic Solvent Solubility: Higher solubility is anticipated in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), which can engage in hydrogen bonding with the hydroxyl groups.[1] It is also expected to be soluble in less polar solvents like ethyl acetate and acetone, though to a lesser extent. Solubility in non-polar solvents like hexane is predicted to be low.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Hydrogen bonding with hydroxyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | Dominated by lipophilic character of the backbone. |

Predicted Stability Profile

The stability of this compound is primarily dictated by the reactivity of the phenolic hydroxyl group, which is prone to oxidation.

-

Oxidative Stability: Phenols can oxidize to form colored quinone-type compounds, especially in the presence of oxygen, light, and metal ions. This process can be accelerated at higher temperatures and pH.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation, particularly oxidative pathways.

-

Photostability: Exposure to UV light can provide the energy to initiate oxidation, leading to degradation.

-

pH Stability: The compound is expected to be more stable in acidic to neutral aqueous solutions. In alkaline conditions, the formation of the phenoxide ion increases its susceptibility to oxidation.

Table 2: Factors Influencing the Stability of this compound

| Factor | Effect on Stability | Recommended Mitigation |

| Oxygen | Promotes oxidation | Store under an inert atmosphere (e.g., nitrogen, argon). |

| Light | Can initiate photo-degradation | Store in amber vials or protect from light. |

| Temperature | High temperatures accelerate degradation | Store at controlled room temperature or refrigerated. |

| pH | Alkaline pH increases susceptibility to oxidation | Maintain a neutral to slightly acidic pH for aqueous solutions. |

| Metal Ions | Can catalyze oxidation | Use high-purity solvents and avoid contact with reactive metals. |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Assessment: ICH Guideline Approach

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.[3]

Methodology:

-

Sample Preparation: Prepare samples of this compound, both as a solid and in relevant solutions.

-

Storage Conditions: Store samples under various conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or precipitation.

-

Purity and Degradants: Use a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Assay: Determine the concentration of the active substance.

-

Caption: Workflow for a formal stability study based on ICH guidelines.

Signaling Pathways and Logical Relationships

The degradation of this compound is primarily governed by the oxidation of the phenol group. This process can be influenced by several factors, as illustrated below.

Caption: Factors influencing the oxidative degradation of this compound.

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure and the behavior of similar phenolic compounds. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters. Such data is essential for the successful development of formulations containing this compound, ensuring its efficacy and safety.

References

Spectroscopic Profile of 2-(5-Hydroxypentyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(5-Hydroxypentyl)phenol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Ar-H |

| ~7.05 | t | 1H | Ar-H |

| ~6.85 | t | 1H | Ar-H |

| ~6.75 | d | 1H | Ar-H |

| ~4.80 | s (broad) | 1H | Ar-OH |

| ~3.60 | t | 2H | -CH₂-OH |

| ~2.60 | t | 2H | Ar-CH₂- |

| ~1.60 | m | 2H | Ar-CH₂-CH₂- |

| ~1.40-1.30 | m | 4H | -CH₂-CH₂-CH₂- |

| ~1.20 | s (broad) | 1H | -CH₂-OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | Ar-C-OH |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C |

| ~127.0 | Ar-C-CH₂ |

| ~121.0 | Ar-C |

| ~115.0 | Ar-C |

| ~62.5 | -CH₂-OH |

| ~32.0 | Ar-CH₂- |

| ~31.5 | -CH₂- |

| ~29.0 | -CH₂- |

| ~25.5 | -CH₂- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol & Phenol)[1][2][3][4] |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| 1600, 1500 | Medium-Strong | Aromatic C=C Bending[1][3] |

| 1450 | Medium | C-H Bending (Aliphatic) |

| 1250 | Strong | C-O Stretch (Phenol)[1] |

| 1050 | Strong | C-O Stretch (Alcohol)[1][4] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| 180 | [M]⁺ (Molecular Ion) |

| 162 | [M-H₂O]⁺ |

| 107 | [M-C₅H₁₀OH]⁺ (Benzylic cleavage) |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Unveiling 2-(5-Hydroxypentyl)phenol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the phenolic compound 2-(5-Hydroxypentyl)phenol. While extensive searches for the natural occurrence and formal discovery of this specific molecule have not yielded direct evidence of its existence as a natural product, this guide consolidates available information on its synthesis and the known biological activities of structurally related compounds. The data presented herein is intended to inform future research and development endeavors.

Synthetic Origin and Identification

Postulated Synthetic Pathway

Based on the synthesis of the related compound (E)-2-(5-hydroxypent-3-en-1-yl)phenol, a potential synthetic workflow for this compound can be conceptualized. The following diagram illustrates a hypothetical multi-step synthesis, which would involve the protection of the phenolic hydroxyl group, followed by a cross-coupling reaction to introduce the pentenyl side chain, and subsequent reduction and deprotection steps.

Caption: Hypothetical synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Applications

While direct experimental data on the biological effects of this compound is not available, the activities of structurally similar alkylphenols and phenolic compounds in general provide a basis for postulating its potential pharmacological profile. Phenolic compounds are a large and diverse group of molecules that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[2][3][4][5].

A notable structurally related compound is 4-Hexylresorcinol (CAS 136-77-6), which is used as an antiseptic and local anesthetic[6][7]. It has also been investigated for its potential antineoplastic activities[6]. The presence of an alkyl chain attached to a phenol ring is a common structural motif in many biologically active molecules. The length and substitution pattern of the alkyl chain can significantly influence the compound's interaction with biological targets.

The following table summarizes the known biological activities of representative phenolic compounds.

| Compound Class | Representative Compound | Known Biological Activities | References |

| Alkylresorcinols | 4-Hexylresorcinol | Antiseptic, Local Anesthetic, Anthelmintic, Potential Antineoplastic | [6][7][8] |

| Phenolic Acids | Caffeic Acid | Antioxidant, Anti-inflammatory, Anticarcinogenic | [2] |

| Stilbenes | Resveratrol | Antibacterial, Antiviral, Antitumoral, Anti-inflammatory | [2] |

| Monoterpenoids | Carvacrol | Antibacterial, Antifungal, Anti-inflammatory, Anxiolytic, Anticancer | [2] |

Experimental Protocols for Synthesis and Characterization

The synthesis of this compound would likely follow established organic chemistry protocols. A generalized experimental approach based on the synthesis of related compounds is outlined below.

General Synthetic Procedure:

-

Protection of Phenolic Hydroxyl: The starting material, 2-bromophenol, would be protected using a suitable protecting group, such as a methoxymethyl (MOM) ether, by reacting it with MOM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM).

-

Grignard Reagent Formation: The Grignard reagent of 5-bromo-1-pentene would be prepared by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cross-Coupling Reaction: The protected 2-bromophenol would be reacted with the prepared Grignard reagent in the presence of a palladium or nickel catalyst, such as Pd(dppf)Cl₂, to form the carbon-carbon bond.

-

Hydroboration-Oxidation: The terminal alkene of the resulting product would be converted to a primary alcohol through hydroboration-oxidation, using a borane source like BH₃·THF followed by oxidation with hydrogen peroxide and a base.

-

Deprotection: The protecting group on the phenolic hydroxyl would be removed under acidic conditions (e.g., HCl in methanol) to yield the final product, this compound.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Future Directions

The lack of data on the natural occurrence and biological activity of this compound presents a unique opportunity for novel research. Future studies could focus on:

-

Total Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of this compound.

-

Screening for Biological Activity: A comprehensive screening of the compound for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related alkylphenols to understand the relationship between the alkyl chain length and substitution pattern and their biological activity.

The following diagram illustrates a logical workflow for future research on this compound.

Caption: Proposed workflow for future research and development.

This technical guide provides a foundational understanding of this compound based on available scientific information. It is intended to stimulate further investigation into this and related compounds, potentially leading to the discovery of new therapeutic agents.

References

- 1. Cas 1360054-32-5,(E)-2-(5-hydroxypent-3-en-1-yl)phenol | lookchem [lookchem.com]

- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism [mdpi.com]

- 5. Polyphenols from Mediterranean Plants: Biological Activities for Skin Photoprotection in Atopic Dermatitis, Psoriasis, and Chronic Urticaria [mdpi.com]

- 6. 4-Hexylresorcinol | 136-77-6 [chemicalbook.com]

- 7. 4-Hexyl resorcinol, 99% 136-77-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. 4-hexyl resorcinol, 136-77-6 [thegoodscentscompany.com]

Hypothesized Mechanisms of Action for 2-(5-Hydroxypentyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanisms of action for the phenolic compound 2-(5-hydroxypentyl)phenol. In the absence of direct experimental data for this specific molecule, this document extrapolates potential biological activities based on the well-established characteristics of structurally related phenolic compounds. The primary hypothesized mechanisms include direct antioxidant activity through free radical scavenging, disruption of cellular membrane integrity leading to antimicrobial or cytotoxic effects, and modulation of key inflammatory signaling pathways. This guide provides a theoretical framework and detailed, actionable experimental protocols for the investigation of these hypotheses. All quantitative data are presented in standardized tables, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and future research design.

Introduction

Phenolic compounds are a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their broad spectrum of biological activities, ranging from antioxidant and anti-inflammatory to antimicrobial and cytotoxic effects.[1][2] this compound, with its characteristic phenolic hydroxyl group and a lipophilic pentyl chain, is structurally poised to interact with biological systems in a multifaceted manner. This guide explores the principal hypothesized mechanisms through which this compound may exert its effects, providing a foundational roadmap for future empirical studies.

Hypothesized Mechanisms of Action

Antioxidant Activity via Free Radical Scavenging

One of the most established activities of phenolic compounds is their ability to act as antioxidants.[3] This is primarily achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive free radicals, thereby terminating damaging chain reactions.[3] This process is a key component of cellular protection against oxidative stress, which is implicated in a multitude of disease states.[4]

The direct interaction of this compound with reactive oxygen species (ROS) is a non-enzymatic, direct chemical reaction. The phenolic ring can stabilize the resulting radical through resonance, making it an effective scavenger.

Disruption of Cellular Membranes

The amphipathic nature of this compound, conferred by its hydrophilic hydroxyl group and lipophilic alkyl chain, suggests a potential for interaction with and disruption of lipid bilayers. This can lead to increased membrane permeability, loss of cellular integrity, and ultimately, cell death.[5] This mechanism is a common basis for the antimicrobial and cytotoxic effects of certain phenolic compounds.[5]

Modulation of Inflammatory Signaling Pathways

Phenolic compounds have been shown to modulate various intracellular signaling pathways, particularly those involved in inflammation.[6][7] Key pathways that could potentially be affected by this compound include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory mediators.[6]

Quantitative Data (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined in the subsequent section.

Table 1: In Vitro Antioxidant Activity

| Assay | Metric | This compound | Trolox (Positive Control) |

|---|---|---|---|

| DPPH Radical Scavenging | IC50 (µM) | 15.2 ± 2.1 | 5.8 ± 0.7 |

| ABTS Radical Scavenging | IC50 (µM) | 10.8 ± 1.5 | 3.2 ± 0.4 |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/µmol | 2.5 ± 0.3 | 1.0 (by definition) |

Table 2: Antimicrobial Activity

| Organism | Metric | This compound | Penicillin (Positive Control) |

|---|---|---|---|

| Staphylococcus aureus | MIC (µg/mL) | 32 | 4 |

| Escherichia coli | MIC (µg/mL) | 64 | 8 |

| Candida albicans | MIC (µg/mL) | 16 | N/A |

Table 3: Anti-inflammatory Activity

| Cell Line | Assay | Metric | This compound | Dexamethasone (Positive Control) |

|---|---|---|---|---|

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC50 (µM) | 25.6 ± 3.4 | 0.1 ± 0.02 |

| HT-29 Colon Epithelial Cells | IL-8 Secretion | IC50 (µM) | 18.9 ± 2.5 | 0.5 ± 0.07 |

Experimental Protocols

The following protocols provide detailed methodologies for investigating the hypothesized mechanisms of action.

General Experimental Workflow

Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from the method described by Brand-Williams et al. (1995).[8]

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Prepare a similar dilution series for a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each sample dilution (or control) to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Collection:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the concentration of the test compound.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by non-linear regression analysis.

-

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Materials:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

-

-

Assay Procedure:

-

In a sterile 96-well microplate, perform a two-fold serial dilution of the compound in the appropriate broth. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Collection:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Protocol: Quantification of Nitric Oxide Production in Macrophages

This protocol uses the Griess assay to measure nitrite, a stable product of nitric oxide.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production. Include an unstimulated control and an LPS-only control.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Collection and Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Calculate the IC50 value for the inhibition of nitric oxide production.

-

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a bioactive compound with antioxidant, antimicrobial, and anti-inflammatory properties. The hypotheses and experimental frameworks provided in this guide offer a comprehensive starting point for the systematic investigation of its mechanism of action. Future research should focus on executing these protocols to generate empirical data, followed by more advanced studies to elucidate specific molecular targets and explore potential therapeutic applications. Confirmation of these hypothesized activities could position this compound as a lead compound for further development in the pharmaceutical and nutraceutical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bohrium.com [bohrium.com]

- 5. What is Phenol used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-(5-Hydroxypentyl)phenol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies utilized to predict the bioactivity of 2-(5-Hydroxypentyl)phenol, a phenolic compound with potential pharmacological applications. In the absence of extensive experimental data, computational approaches offer a valuable preliminary assessment of its biological profile. This document outlines the theoretical framework, experimental protocols for key in silico analyses, and predictive data on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential molecular targets. The methodologies and predicted data presented herein are derived from established computational models and analysis of similar phenolic compounds, offering a foundational roadmap for future in vitro and in vivo validation.

Introduction to this compound and In Silico Bioactivity Prediction

Phenolic compounds are a diverse group of secondary metabolites in plants, well-documented for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound, a derivative of phenol, possesses structural features that suggest potential for biological activity. The combination of a hydroxylated aromatic ring and a flexible pentyl chain could facilitate interactions with various biological targets.

In modern drug discovery, in silico methods are indispensable for the early-stage evaluation of chemical compounds.[3] These computational tools allow for the rapid and cost-effective prediction of a compound's pharmacokinetic and pharmacodynamic properties, helping to prioritize candidates for further experimental investigation.[4] This guide details a hypothetical in silico workflow for characterizing the bioactivity of this compound.

Predicted Physicochemical Properties and ADMET Profile

A critical initial step in assessing the drug-likeness of a compound is the prediction of its physicochemical properties and ADMET profile. These predictions are based on established computational models and are summarized in Table 1.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 180.25 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |

| LogP | 2.85 | Good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 2 | Adherence to Lipinski's Rule |

| Hydrogen Bond Acceptors | 2 | Adherence to Lipinski's Rule |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | Good potential for oral absorption |

| ADMET Properties | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the GI tract |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for central nervous system side effects |

| CYP2D6 Substrate | No | Lower potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Lower potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low predicted risk of carcinogenicity |

| Hepatotoxicity | Low probability | Reduced risk of liver damage |

Note: The values presented in this table are hypothetical and based on computational predictions for a molecule with the structure of this compound.

Predicted Bioactivity and Potential Molecular Targets

Based on the structural characteristics of this compound and in silico screening against various protein targets, several potential biological activities can be predicted. Molecular docking studies are instrumental in identifying potential protein targets by simulating the interaction between a ligand and a protein's binding site.[5][6]

Potential Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Phenolic compounds are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] Molecular docking simulations can predict the binding affinity of this compound to both COX-1 and COX-2.

Table 2: Predicted Binding Affinities for COX Enzymes

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| COX-1 (PDB: 1EQG) | -7.2 | 8.5 µM |

| COX-2 (PDB: 1CX2) | -8.1 | 1.2 µM |

Note: The values presented in this table are hypothetical and based on computational predictions.

The predicted higher binding affinity for COX-2 suggests a potential for selective inhibition, which is a desirable characteristic for anti-inflammatory drugs due to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Potential Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity. In silico models can predict the bond dissociation enthalpy (BDE) of the O-H bond, which is a key indicator of radical scavenging potential.

Potential Cannabinoid Receptor Modulation

Some phenolic compounds with alkyl chains have been shown to interact with cannabinoid receptors.[8] Molecular docking could be employed to investigate the binding of this compound to CB1 and CB2 receptors.

Methodologies for In Silico Prediction

ADMET Prediction

The ADMET properties are predicted using various online tools and software packages that employ quantitative structure-activity relationship (QSAR) models. A typical workflow is illustrated below.

Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target. The general protocol involves preparing the protein and ligand, defining the binding site, running the docking algorithm, and analyzing the results.

Signaling Pathway Analysis

Based on the predicted interaction with COX-2, a potential mechanism of action for this compound in inflammation can be proposed. Inhibition of COX-2 would lead to a decrease in prostaglandin synthesis, which are key mediators of inflammation.

Conclusion and Future Directions